Tert-butyl 2-iodobenzoate
Overview
Description
Tert-butyl 2-iodobenzoate is an organic compound with the chemical formula C11H13IO2 . It is a white crystalline powder or solid and is soluble in organic solvents such as ethyl acetate and dimethyl sulfite .
Synthesis Analysis
The synthesis of new alkenyl iodobenzoate derivatives has been investigated via the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts . The best result was obtained using tert-butyl-iodobenzoperoxoate in the presence of copper (I) iodide (5 mol%) in refluxing acetonitrile with a good yield (92%) in 32 hours .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-iodobenzoate is C11H13IO2 . The molecular weight is 304.12400 . The exact mass is 303.99600 .Chemical Reactions Analysis
The synthesis of new alkenyl iodobenzoate derivatives as allylic esters was investigated via the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts . The best result was obtained using tert-butyl-iodobenzoperoxoate in the presence of copper (I) iodide (5 mol%) in refluxing acetonitrile with a good yield (92%) in 32 hours .Physical And Chemical Properties Analysis
Tert-butyl 2-iodobenzoate has a density of 1.528±0.06 g/cm3 . The melting point is about 58-60 ℃ . The LogP value is 3.24650 .Scientific Research Applications
Synthesis of New Alkenyl Iodobenzoate Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : Tert-butyl 2-iodobenzoate is used in the synthesis of new alkenyl iodobenzoate derivatives via the Kharasch-Sosnovsky reaction . These derivatives serve as allylic esters, which are important intermediates in organic synthesis .
- Methods of Application or Experimental Procedures : The reaction involves the use of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts . The best result was obtained using tert-butyl-iodobenzoperoxoate in the presence of copper (I) iodide (5 mol%) in refluxing acetonitrile .
- Results or Outcomes : The reaction yielded good results (92%) in 32 hours . The structure of peresters and alkenyl iodobenzoate derivatives were characterized on the basis of their FT-IR, 1 HNMR, 13 CNMR, and Mass spectra .
Organophotoredox Catalyzed Stereoselective Nitration of Olefins
- Scientific Field : Organic Chemistry
- Summary of the Application : Tert-butyl 2-iodobenzoate is used in the stereoselective nitration of olefins with tert-butyl nitrite under air . This method is used for the E-selective synthesis of nitroolefins .
- Methods of Application or Experimental Procedures : The process involves the use of DDQ as the organophotoredox catalyst in combination with tert-BuONO (TBN) as a nitrating agent under visible-light irradiation . The reaction utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
- Results or Outcomes : Following the established protocol, 41 different olefines containing a broad diversity of substituents were nitrated in good to excellent yields .
Synthesis of New Benzyl-Protected 2-Iodo-4 Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : Tert-butyl 2-iodobenzoate is used in the synthesis of new benzyl-protected 2-iodo-4 derivatives . These derivatives are important intermediates in organic synthesis .
- Methods of Application or Experimental Procedures : The reaction involves the use of tert-butyl 2-iodobenzoate with benzyl-protected 2-iodo-4 derivatives in the presence of a suitable catalyst .
- Results or Outcomes : The reaction yielded good results . The structure of the new benzyl-protected 2-iodo-4 derivatives were characterized on the basis of their FT-IR, 1 HNMR, 13 CNMR, and Mass spectra .
Organophotoredox Catalyzed Stereoselective Nitration of Olefins
- Scientific Field : Organic Chemistry
- Summary of the Application : Tert-butyl 2-iodobenzoate is used in the stereoselective nitration of olefins with tert-butyl nitrite under air . This method is used for the E-selective synthesis of nitroolefins .
- Methods of Application or Experimental Procedures : The process involves the use of DDQ as the organophotoredox catalyst in combination with tert-BuONO (TBN) as a nitrating agent under visible-light irradiation . The reaction utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
- Results or Outcomes : Following the established protocol, 41 different olefines containing a broad diversity of substituents were nitrated in good to excellent yields .
Synthesis of New Benzyl-Protected 2-Iodo-4 Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : Tert-butyl 2-iodobenzoate is used in the synthesis of new benzyl-protected 2-iodo-4 derivatives . These derivatives are important intermediates in organic synthesis .
- Methods of Application or Experimental Procedures : The reaction involves the use of tert-butyl 2-iodobenzoate with benzyl-protected 2-iodo-4 derivatives in the presence of a suitable catalyst .
- Results or Outcomes : The reaction yielded good results . The structure of the new benzyl-protected 2-iodo-4 derivatives were characterized on the basis of their FT-IR, 1 HNMR, 13 CNMR, and Mass spectra .
Safety And Hazards
Tert-butyl 2-iodobenzoate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
properties
IUPAC Name |
tert-butyl 2-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOWOQYYXGDSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465936 | |
Record name | Tert-butyl 2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-iodobenzoate | |
CAS RN |
110349-26-3 | |
Record name | Tert-butyl 2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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